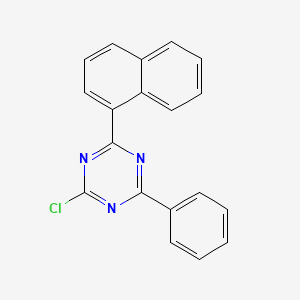

2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine

Description

2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine (CAS: 1472062-95-5) is a triazine derivative characterized by a chloro substituent at position 2, a phenyl group at position 6, and a naphthalen-1-yl group at position 2. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This compound is structurally tailored for applications in materials science, particularly in organic electronics such as OLEDs, due to its conjugated aromatic system and electron-deficient triazine core .

Substituents are introduced stepwise under controlled conditions .

Properties

IUPAC Name |

2-chloro-4-naphthalen-1-yl-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3/c20-19-22-17(14-8-2-1-3-9-14)21-18(23-19)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJVAUGUKQWPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223554 | |

| Record name | 2-Chloro-4-(1-naphthalenyl)-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472062-95-5 | |

| Record name | 2-Chloro-4-(1-naphthalenyl)-6-phenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472062-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1-naphthalenyl)-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with naphthalen-1-yl and phenyl derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted triazines, amines, and biaryl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine is as an intermediate in the manufacturing of optoelectronic materials for OLED devices. The compound serves as a building block for light-emitting layers, contributing to the efficiency and color quality of OLEDs. Its structural properties allow it to facilitate electron transport and enhance light emission properties, making it suitable for high-performance displays and lighting solutions .

Case Study: Development of OLED Materials

Research conducted by various institutions has demonstrated the effectiveness of triazine derivatives in OLED applications. For instance, studies have shown that incorporating triazine compounds into OLED architectures can significantly improve device performance metrics such as luminance efficiency and operational stability .

UV Absorption

UV Absorbers in Coatings and Adhesives

Another significant application of this compound is as a UV absorber in coatings and pressure-sensitive adhesive sheets. Its ability to absorb ultraviolet radiation helps protect materials from degradation caused by UV exposure, thereby extending their lifespan and maintaining their aesthetic qualities .

| Application Area | Functionality | Benefits |

|---|---|---|

| Coatings | UV protection | Increases durability and longevity |

| Adhesives | UV stability | Maintains adhesive properties over time |

Case Study: Use in Pressure-Sensitive Adhesives

In a study focusing on pressure-sensitive adhesives, incorporating 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine resulted in enhanced UV stability compared to traditional formulations. This improvement not only extended the shelf life of the adhesives but also ensured that they maintained their bonding strength under prolonged UV exposure .

Pharmaceutical Intermediates

Role in Drug Synthesis

The compound has also been explored for its potential as a pharmaceutical intermediate. Its reactive sites make it suitable for various synthetic pathways in drug development, particularly in creating complex organic molecules used in therapeutics .

| Application Area | Type | Example Uses |

|---|---|---|

| Pharmaceuticals | Intermediates | Synthesis of anti-cancer drugs |

Case Study: Synthesis Pathways

Research has indicated that derivatives of triazine compounds are effective in synthesizing new pharmaceutical agents. For example, studies have highlighted successful pathways using triazine intermediates to develop novel anti-cancer drugs with improved efficacy profiles .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Substitution

Compound : 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine (CAS: 1342819-12-8)

- Structural Difference : The naphthalene group is substituted at position 2 instead of position 1.

- Properties: Molecular Weight: 317.77 g/mol Density: 1.293 ± 0.06 g/cm³ Boiling Point: 569.6 ± 33.0 °C (predicted) Toxicity: LD50 > 2,000 mg/kg (oral), non-mutagenic .

- Applications : Used in OLED intermediates due to its planar structure and electron-transport properties .

Comparison :

The naphthalen-1-yl isomer (target compound) may exhibit distinct electronic properties due to differences in conjugation and steric effects. However, both isomers share low acute toxicity and similar molecular weights.

Chlorophenyl-Substituted Analog

Compound : 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine (CAS: 30894-93-0)

- Structural Difference : A 4-chlorophenyl group replaces the naphthalen-1-yl group.

- Properties: Toxicity: LD50 > 2,000 mg/kg (oral), non-mutagenic . Environmental Impact: No significant hazards reported .

Both compounds exhibit low acute toxicity.

Dibenzofuranyl-Substituted Derivatives

Compound : 2-Chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine (CAS: 2142681-84-1)

- Structural Difference : A dibenzofuran group replaces the naphthalen-1-yl group.

- Properties :

Comparison :

The dibenzofuranyl derivative has a higher molecular weight and enhanced rigidity, improving thermal stability for high-performance OLEDs. However, its low solubility may limit processing flexibility compared to the target compound.

Herbicide Analog: Atrazine (CAS: 1912-24-9)

Compound: 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine

- Structural Difference: Ethylamino and isopropylamino groups replace aromatic substituents.

- Properties :

Comparison: Atrazine’s alkylamino groups enhance solubility in aqueous environments, making it effective as an herbicide. In contrast, the target compound’s aromatic substituents prioritize electronic properties over biodegradability.

Data Tables

Table 1: Physical and Toxicological Properties

Biological Activity

2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine is a member of the triazine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activities, including cytotoxicity, mechanism of action, and potential therapeutic applications.

- Molecular Formula: CHClN

- Molecular Weight: 393.86 g/mol

- Appearance: White to light yellow powder or crystals

- Purity: Minimum 98.0% .

Cytotoxicity

Research has indicated that 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of several human cancer cell lines, including breast and lung cancer cells.

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.

The mechanism through which 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine exerts its cytotoxic effects involves the inhibition of key cellular pathways associated with tumor growth and survival. Studies suggest that it may interfere with DNA synthesis and promote apoptosis in cancer cells. The presence of the chloro and naphthalene groups is believed to enhance its interaction with cellular targets, leading to increased bioactivity.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of various triazine derivatives, including 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine. The study found that this compound significantly inhibited tumor growth in xenograft models, providing evidence for its potential as an anticancer agent.

Comparative Analysis

In comparison to other triazine derivatives, this compound demonstrated superior activity against specific cancer types, suggesting that structural modifications can lead to enhanced biological properties.

| Compound | IC (µM) | Activity |

|---|---|---|

| 2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine | 4.2 | High Antitumor Activity |

| 2-Chloro-4-(phenyl)-6-methyltriazine | 10.0 | Moderate Activity |

| 2-Chloro-4-(benzothiazolyl)-6-triazine | 8.5 | Moderate Activity |

Q & A

Q. How can discrepancies in reported melting points or spectral data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.